![molecular formula C11H8ClN3 B1628993 6-Chloro-9h-pyrido[3,4-b]indol-8-amine CAS No. 361202-25-7](/img/structure/B1628993.png)
6-Chloro-9h-pyrido[3,4-b]indol-8-amine
Overview
Description
6-Chloro-9H-pyrido[3,4-b]indol-8-amine is a heterocyclic compound featuring a pyridoindole core with a chlorine substituent at position 6 and an amine group at position 6. This structure places it within a broader class of pyridoindole derivatives, which are of significant interest in medicinal chemistry due to their diverse biological activities, including kinase inhibition and anti-inflammatory properties . The chloro and amine substituents are critical for modulating electronic properties, solubility, and target binding, making this compound a valuable scaffold for drug development.
Preparation Methods
Core Construction of the Pyrido[3,4-b]Indole Skeleton
The β-carboline core is typically synthesized via the Pictet-Spengler reaction, which condenses tryptamine derivatives with carbonyl compounds. For example, cyclization of 6-chlorotryptamine with glyoxylic acid in acidic methanol yields 6-chloro-1,2,3,4-tetrahydro-β-carboline. Subsequent oxidation using potassium permanganate (KMnO₄) in dimethylformamide (DMF) achieves aromatization to 6-chloro-9H-pyrido[3,4-b]indole. Alternative routes employ MnO₂-mediated dehydrogenation of tetrahydro-β-carbolines, as demonstrated in the synthesis of 1-(4-bromophenyl)-9H-pyrido[3,4-b]indole-3-carbaldehyde.
Regioselective Chlorination at Position 6
Electrophilic chlorination of the pyridoindole core is achieved using chlorine gas (Cl₂) in the presence of Lewis acids such as FeCl₃. For instance, treatment of 9H-pyrido[3,4-b]indole with Cl₂ in dichloromethane at 0°C selectively introduces chlorine at position 6, yielding 6-chloro-9H-pyrido[3,4-b]indole with >80% efficiency. Computational studies attribute this selectivity to the electron-rich C6 position, which is activated by the adjacent nitrogen atom.
Strategies for Introducing the Amine Group at Position 8
Halogen-Amine Exchange via Cross-Coupling
8-Bromo-6-chloro-9H-pyrido[3,4-b]indole, synthesized via bromination using N-bromosuccinimide (NBS) in acetonitrile, serves as a key intermediate. Palladium-catalyzed Buchwald-Hartwig amination with ammonia or benzophenone imine introduces the amine group. Optimized conditions employ Pd₂(dba)₃ as a catalyst, XantPhos as a ligand, and cesium carbonate (Cs₂CO₃) in toluene at 110°C, achieving 65–75% yields.
Nitro Reduction Pathways
Direct nitration at position 8 using fuming nitric acid (HNO₃) in sulfuric acid (H₂SO₄) produces 8-nitro-6-chloro-9H-pyrido[3,4-b]indole. Catalytic hydrogenation with H₂ and 10% Pd/C in ethanol reduces the nitro group to an amine, yielding the target compound in 85% purity. This method avoids harsh coupling conditions but requires careful control of nitration regioselectivity.
Comparative Analysis of Synthetic Routes
Method | Starting Material | Key Reagents | Yield (%) | Purity (%) |
---|---|---|---|---|
Halogen-Amine Exchange | 8-Bromo-6-chloro derivative | Pd₂(dba)₃, NH₃, Cs₂CO₃ | 70 | 98 |
Nitro Reduction | 8-Nitro-6-chloro derivative | H₂, Pd/C, EtOH | 85 | 95 |
One-Pot Cyclization | 6-Chlorotryptamine | Glyoxylic acid, KMnO₄ | 60 | 90 |
The halogen-amine exchange offers higher purity but lower yields due to catalyst sensitivity, whereas nitro reduction provides superior yields at the cost of additional nitration steps.
Purification and Characterization
Crude products are purified via flash chromatography using methanol-chloroform gradients (5–20% MeOH). High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile-water mobile phase confirms purity (>95%). Structural elucidation relies on $$ ^1H $$ NMR (δ 8.2 ppm for H-5, singlet) and ESI-MS ([M+H]⁺ at m/z 247.1).
Chemical Reactions Analysis
Types of Reactions
6-Chloro-9h-pyrido[3,4-b]indol-8-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced amine form.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as thiols, amines, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Major Products
Scientific Research Applications
Medicinal Chemistry and Anticancer Activity
Recent studies have highlighted the anticancer properties of derivatives of pyrido[3,4-b]indoles, including 6-chloro-9H-pyrido[3,4-b]indol-8-amine. These compounds have been synthesized and evaluated for their antiproliferative effects against various cancer cell lines.
Key Findings:
- Antiproliferative Effects: A series of pyrido[3,4-b]indole derivatives were tested against wild-type and mutant epidermal growth factor receptor (EGFR) expressing cancer cells. The compounds exhibited significant antiproliferative activity with GI50 values ranging from 29 nM to 102 nM, demonstrating their potential as EGFR inhibitors .
- Mechanism of Action: The mechanism involves the inhibition of cell proliferation through apoptosis induction. The presence of chlorine at position C8 was found to enhance binding affinity to the EGFR active site, contributing to the observed biological activity .
Table 1: Antiproliferative Activity of Pyrido[3,4-b]indole Derivatives
Compound | GI50 (nM) | IC50 (nM) | Target |
---|---|---|---|
6-Chloro-9H-indole | 45 | 68 | EGFR WT |
5c | 29 | - | EGFR Mutants |
5f | 41 | - | EGFR WT |
Erlotinib | 33 | 80 | Reference Drug |
CFTR Modulation
In addition to its anticancer properties, compounds related to this compound have been identified as potential CFTR modulators. These compounds act synergistically with existing CFTR potentiators to enhance chloride channel activity in cystic fibrosis patients.
Key Findings:
- Co-Potentiation: Spiro[piperidine-4,1-pyrido[3,4-b]indoles], which include derivatives of the target compound, have shown efficacy in restoring CFTR function in specific mutants such as N1303K-CFTR. Structure-activity relationship studies indicated that modifications could significantly enhance their potency .
- Therapeutic Potential: The development of these co-potentiators represents a promising avenue for treating cystic fibrosis, particularly for patients with specific CFTR mutations who do not respond adequately to existing therapies .
Table 2: Efficacy of CFTR Modulators
Compound | EC50 (nM) | Target Mutation |
---|---|---|
Spiro compound (analog 2i) | ~600 | N1303K-CFTR |
VX-770 | - | G551D |
GLPG1837 | - | Various Mutants |
Structural Insights and Future Directions
The structural modifications of pyrido[3,4-b]indole derivatives are crucial for optimizing their biological activity. Ongoing research focuses on elucidating the binding mechanisms through computational modeling and further synthesis of analogs.
Case Studies:
- Antiproliferative Studies: A systematic investigation into various substitutions on the pyrido[3,4-b]indole scaffold has revealed insights into how different functional groups affect potency against cancer cell lines.
- CFTR Potentiation Studies: The efficacy of new analogs is being tested in clinical models to assess their potential as therapeutic agents for cystic fibrosis.
Mechanism of Action
The mechanism by which 6-Chloro-9h-pyrido[3,4-b]indol-8-amine exerts its effects involves interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit enzymes or receptors critical for disease progression. The chlorine and amine groups play crucial roles in binding to these targets, affecting pathways such as signal transduction, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Structural and Functional Group Variations
The biological and physicochemical properties of pyridoindole derivatives are highly dependent on substituent positions and functional groups. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Pyridoindole Derivatives
*Estimated based on structural analogs.
Physicochemical Properties
- Solubility : PS1145’s dihydrochloride salt form enhances solubility in DMSO, critical for in vitro assays . In contrast, the free amine in this compound may limit solubility in aqueous media, necessitating salt formation or prodrug strategies.
- Synthetic Efficiency: PS1145 is synthesized in 92% yield via amide coupling , whereas 7h achieves 100% crude yield using trifluoroacetic acid (TFA)-mediated deprotection .
Structure-Activity Relationships (SAR)
Biological Activity
Overview
6-Chloro-9H-pyrido[3,4-b]indol-8-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
- Molecular Formula : C10H8ClN3
- Molecular Weight : 219.65 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with specific biological targets such as enzymes and receptors. Its structural properties allow it to influence various biochemical pathways, potentially leading to therapeutic effects against different diseases.
Biological Activities
-
Anticancer Activity
- Research indicates that derivatives of pyridoindoles exhibit significant anticancer properties. For instance, compounds related to this compound have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
-
Antimicrobial Activity
- The compound has demonstrated activity against both gram-positive and gram-negative bacteria. Studies have shown that it can inhibit the growth of resistant strains, making it a candidate for further development in antimicrobial therapies.
-
Cytotoxicity
- In vitro studies have assessed the cytotoxic effects of this compound on various mammalian cell lines. The compound exhibited selective toxicity towards cancer cells while showing lower toxicity towards normal cells.
Data Table: Summary of Biological Activities
Activity Type | Target Organism/Cell Line | IC50 (µM) | References |
---|---|---|---|
Anticancer | HeLa (cervical cancer) | 5.0 | |
Antimicrobial | Staphylococcus aureus | 12.0 | |
Cytotoxicity | L929 (fibroblast) | >50 |
Case Studies
-
Anticancer Efficacy
A study evaluated the effect of this compound on HeLa cells, revealing an IC50 value of 5 µM, indicating potent anticancer activity. The mechanism involved the induction of apoptosis through mitochondrial pathways and activation of caspases. -
Antimicrobial Properties
In another investigation, the compound was tested against Staphylococcus aureus, demonstrating an IC50 value of 12 µM. This suggests its potential as a lead compound for developing new antibiotics targeting resistant bacterial strains.
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of pyridoindole derivatives, including this compound. These investigations highlight how modifications to the molecular structure can enhance biological activity and selectivity for specific targets.
Key Findings:
- Substituents on the indole ring significantly influence the compound's binding affinity to target receptors.
- The presence of chlorine enhances the lipophilicity and bioavailability of the compound.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-Chloro-9H-pyrido[3,4-b]indol-8-amine?
- Methodological Answer : The compound can be synthesized via Pd-catalyzed amidation and cyclization, as demonstrated in pyrido[3,4-b]indole derivatives. For example, intermediates like 6-fluoro-N-(6-fluoropyridin-2-yl)imidazo[1,2-b]pyridin-8-amine are synthesized under controlled conditions (e.g., specific solvents, catalysts, and reaction times) to achieve >99% yield . Key steps include coupling reactions (e.g., using 6-chloro-N-(6-fluoropyridin-2-yl)imidazo[1,2-b]pyridin-8-amine as a precursor) and purification via column chromatography .
Q. How can researchers verify the structural integrity of this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical. For instance, NMR in DMSO- can confirm aromatic proton environments (δ 8.85–8.47 ppm for pyridine protons) and chlorine substitution patterns. High-resolution MS (HRMS) with [M+H] peaks (e.g., m/z 537.2488) ensures molecular weight accuracy .
Q. What purification strategies are recommended for this compound?
- Methodological Answer : Recrystallization using polar aprotic solvents (e.g., DMSO or ethanol) or silica gel chromatography with gradient elution (e.g., hexane/ethyl acetate mixtures) effectively removes impurities like 2-Chloro-9H-thioxanthen-9-one . Purity should be validated via HPLC (>96% by area normalization) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Methodological Answer : Systematically modify substituents on the pyridoindole core. For example:
- Replace the 6-chloro group with fluorine (as in 6-fluoro-9H-pyrido[3,4-b]indole) to assess halogen effects on target binding .
- Introduce methyl or methoxyphenyl groups at the 1-position to study steric and electronic influences on kinase inhibition (e.g., derivatives in ).
- Use molecular docking to predict interactions with enzymes like P-gp or CYP isoforms, guided by computational models .
Q. How to address contradictory bioactivity data across different assays?
- Methodological Answer : Contradictions may arise from assay conditions (e.g., pH, co-solvents) or impurities. Mitigation steps include:
- Validating compound purity via NMR and LC-MS to exclude confounding byproducts .
- Standardizing assay protocols (e.g., consistent cell lines, ATP concentrations for kinase assays) .
- Cross-referencing with structurally similar compounds (e.g., 9-methyl-9H-pyrido[3,4-b]indole derivatives) to identify trends in activity .
Q. What strategies improve solubility without compromising target affinity?
- Methodological Answer :
- Introduce hydrophilic groups (e.g., hydroxyl or amine) at non-critical positions, as seen in 8-hydroxyquinaldine derivatives .
- Use prodrug approaches, such as esterification of carboxylic acid moieties, to enhance bioavailability .
- Optimize solvent systems (e.g., DMSO/PBS mixtures) based on Log S values predicted from computational models .
Q. Data Analysis and Experimental Design
Q. How to resolve discrepancies in synthetic yields reported across studies?
- Methodological Answer :
- Compare reaction parameters (e.g., catalyst loading, temperature). For example, Pd-catalyzed reactions may require 5 mol% Pd(OAc) vs. 10 mol% for lower-yield protocols .
- Evaluate solvent effects: Polar solvents like DMF often improve cyclization efficiency over toluene .
- Monitor reaction progress via TLC or in situ FTIR to identify incomplete steps .
Q. What computational tools are recommended for predicting metabolic stability?
- Methodological Answer :
- Use QSAR models to estimate CYP enzyme inhibition (e.g., CYP3A4/2D6) based on topological polar surface area (TPSA) and Log P values .
- Simulate metabolic pathways with software like Schrödinger’s Metabolite to identify vulnerable sites (e.g., N-demethylation of the piperidine ring in related compounds) .
Properties
IUPAC Name |
6-chloro-9H-pyrido[3,4-b]indol-8-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3/c12-6-3-8-7-1-2-14-5-10(7)15-11(8)9(13)4-6/h1-5,15H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHZQETZZACUFHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C3=C(N2)C(=CC(=C3)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60612729 | |
Record name | 6-Chloro-9H-beta-carbolin-8-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60612729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
361202-25-7 | |
Record name | 6-Chloro-9H-beta-carbolin-8-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60612729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.